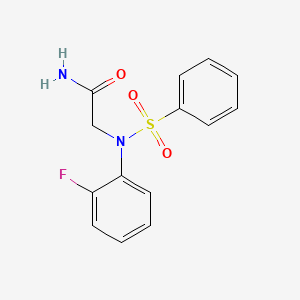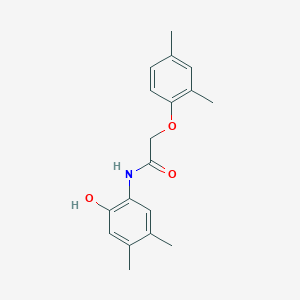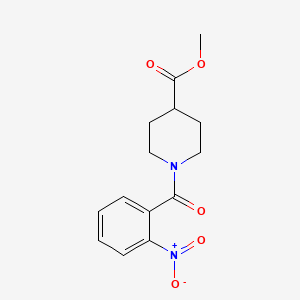
2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide, also known as DMMPB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medical research. DMMPB is a derivative of benzamide and is synthesized through a multistep process that involves the use of various reagents and solvents.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide is not fully understood. However, studies have suggested that 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. Inhibition of HDAC activity by 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide leads to changes in gene expression that ultimately result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide has been found to have a range of biochemical and physiological effects. Studies have shown that 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. In addition, 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide for lab experiments is its high potency against cancer cells. This allows researchers to use lower concentrations of the compound, reducing the risk of toxicity in normal cells. However, one of the limitations of 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide research. One area of interest is the development of new cancer therapies based on 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide. Researchers are also exploring the use of 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide in combination with other drugs to enhance its effectiveness. In addition, there is a growing interest in the use of 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide as a tool for studying the role of HDAC in gene expression and cancer progression.
Conclusion:
In conclusion, 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide is a promising compound with potential applications in cancer research. Its high potency against cancer cells and low toxicity in normal cells make it an attractive candidate for the development of new cancer therapies. While there are limitations to its use in lab experiments, researchers are exploring various ways to overcome these challenges. With further research, 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide has the potential to make a significant impact on cancer treatment and other areas of medical research.
Méthodes De Synthèse
The synthesis of 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide involves a multistep process that starts with the reaction of 2,6-dichlorobenzoyl chloride with 6-methyl-2-pyridinamine in the presence of a base such as triethylamine. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain the final product, 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide. The purity of the product is usually determined through various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide can inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. This makes 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2,6-dichloro-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-4-2-7-11(16-8)17-13(18)12-9(14)5-3-6-10(12)15/h2-7H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMJXZBWHBVWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(6-methylpyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)






![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)

amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)